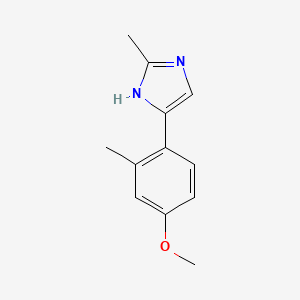![molecular formula C46H31N3O6 B3826229 1,3-dioxo-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2-[4-({3-[(2E)-3-phenylprop-2-enoyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3826229.png)
1,3-dioxo-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2-[4-({3-[(2E)-3-phenylprop-2-enoyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Vue d'ensemble
Description
1,3-dioxo-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2-[4-({3-[(2E)-3-phenylprop-2-enoyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Méthodes De Préparation
The synthesis of 1,3-dioxo-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2-[4-({3-[(2E)-3-phenylprop-2-enoyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves multiple steps, typically starting with the preparation of the core isoindole structureThe reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Condensation: Formation of new carbon-carbon or carbon-heteroatom bonds through condensation reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the specific reaction pathway chosen.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-dioxo-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2-[4-({3-[(2E)-3-phenylprop-2-enoyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide include other isoindole derivatives and compounds with similar functional groups. These compounds may share similar reactivity and applications but differ in their specific structures and properties. Examples include:
N-isoindoline-1,3-diones: Known for their diverse chemical reactivity and applications in pharmaceuticals and materials science.
1,3-dioxanes and 1,3-dioxolanes: Used as protective groups in organic synthesis and as intermediates in the production of more complex molecules.
This compound’s uniqueness lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,3-dioxo-N-[3-[(E)-3-phenylprop-2-enoyl]phenyl]-2-[4-[[3-[(E)-3-phenylprop-2-enoyl]phenyl]carbamoyl]phenyl]isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H31N3O6/c50-41(25-17-30-9-3-1-4-10-30)33-13-7-15-36(27-33)47-43(52)32-19-22-38(23-20-32)49-45(54)39-24-21-35(29-40(39)46(49)55)44(53)48-37-16-8-14-34(28-37)42(51)26-18-31-11-5-2-6-12-31/h1-29H,(H,47,52)(H,48,53)/b25-17+,26-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFSIXYOCUWHTR-RPCRKUJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=CC(=C6)C(=O)C=CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=CC(=C6)C(=O)/C=C/C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-naphtho[1,2-e][1,3]oxazin-2-ol](/img/structure/B3826154.png)
![2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826166.png)
![4-[2-[(4-Nitrobenzoyl)amino]phenoxy]phthalic acid](/img/structure/B3826168.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3826171.png)
![4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine](/img/structure/B3826178.png)

![3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B3826194.png)
![N,N'-bis(3-iodophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3826208.png)
![2-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B3826211.png)

![N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide](/img/structure/B3826224.png)
![2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE](/img/structure/B3826227.png)
![3-NITRO-N-[5-(3-NITROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE](/img/structure/B3826237.png)

